molecular formula C18H21N5O5 B2437496 N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide CAS No. 1334373-21-5

N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Cat. No. B2437496
M. Wt: 387.396
InChI Key: UCWCFHUEIFVURI-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a 3-methyl-1,2,4-oxadiazol-5-yl group and a piperidine-1,4-dicarboxamide group. Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Molecular Interaction and Binding Analysis

Molecular interaction studies have indicated that specific compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, exhibit potent and selective antagonistic properties for cannabinoid receptors through distinct conformations. The analysis of energetic stability and conformational preferences provides insights into the steric binding interactions, suggesting significant contributions of certain molecular moieties to receptor binding and activity. This understanding is crucial in the design and development of targeted therapeutic agents, highlighting the importance of molecular conformation in drug-receptor interactions (Shim et al., 2002).

Targeted Drug Development and Therapeutic Applications

Research on virtual screening targeting the urokinase receptor has led to the identification of compounds that significantly inhibit cell growth, block angiogenesis, and induce apoptosis in breast cancer models. These findings underscore the potential of such compounds in cancer therapy, particularly in addressing metastasis and invasion in breast cancer. The pharmacokinetic characterization of these compounds, along with their therapeutic efficacy in animal models, provides a promising avenue for the development of novel anticancer agents (Wang et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with specific structural features, such as the incorporation of 1,3,4-oxadiazole rings and piperidine derivatives, has been explored for their potential biological activities. Such studies not only contribute to the expansion of chemical libraries but also provide valuable insights into structure-activity relationships, aiding in the design of compounds with desired therapeutic properties. The characterization and biological evaluation of these compounds against various bacterial strains demonstrate their potential as antibacterial agents, highlighting the importance of chemical synthesis in drug discovery (Khalid et al., 2016).

Antipsychotic Potential and Mechanistic Insights

Investigations into the structure-activity relationships of pyrazole derivatives have revealed their potential as cannabinoid receptor antagonists with therapeutic implications in antipsychotic treatment. Understanding the structural requirements for potent and selective activity against brain cannabinoid receptors opens up possibilities for developing new pharmacological tools and therapeutic agents to manage psychiatric disorders. Such research is pivotal in identifying key molecular features that contribute to the pharmacological profile of potential antipsychotic drugs (Lan et al., 1999).

properties

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c1-11-20-16(28-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)21-13-2-3-14-15(8-13)27-10-26-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWCFHUEIFVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

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